molecular formula C10H10BrNO3 B2429111 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone CAS No. 1852251-83-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone

Cat. No. B2429111
CAS RN: 1852251-83-2
M. Wt: 272.098
InChI Key: XJKJDXQRAKQRAY-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Nuclear Magnetic Resonance Investigation

The compound has been explored for its synthesis potential, particularly in the N-benzoyl derivatives from hydroxy-L-proline. Nuclear Magnetic Resonance (NMR) studies of these compounds suggest significant findings about their molecular structure and behavior, especially concerning N-CO rotation differences (Portoghese & Turcotte, 1971).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

This compound is a key precursor in the transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting its significance in synthetic organic chemistry. The process involves specific transformations and hydrogenolysis steps, indicative of its versatility in chemical synthesis (Leemans et al., 2010).

Platform for Functional Diversity

The compound serves as a platform for creating diverse functional molecules. It has been used to synthesize C-3 disubstituted derivatives, leading to the development of backbone-constrained analogues of drugs like baclofen and pregabalin. This application underscores its potential in drug design and pharmaceutical research (Garsi et al., 2022).

Conformational Variety Analysis

There's significant interest in the conformational variety of this compound, particularly in its dispiro derivative. NMR and X-ray analyses contribute to understanding its molecular geometry and stability in different states, which is crucial for its application in various chemical reactions (Rowicki et al., 2019).

Stereoselective Synthesis

The stereoselective synthesis of this compound has been explored, highlighting its potential in creating specific molecular configurations. This aspect is particularly relevant for the development of precision drugs and targeted chemical reactions (Mollet et al., 2012).

properties

IUPAC Name

(5-bromofuran-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJDXQRAKQRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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